molecular formula C48H64O8 B6316196 Tetrapentyloxy-hydroxycalix[4]arene CAS No. 888496-27-3

Tetrapentyloxy-hydroxycalix[4]arene

Cat. No.: B6316196
CAS No.: 888496-27-3
M. Wt: 769.0 g/mol
InChI Key: SPDXVKLIIBRKAN-UHFFFAOYSA-N
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Description

Tetrapentyloxy-hydroxycalix4arene is a member of the calixarene family, which consists of cyclic oligomers composed of phenolic units. These compounds are known for their structural flexibility and ability to form host-guest complexes. Calixarenes, including tetrapentyloxy-hydroxycalix4

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrapentyloxy-hydroxycalix4arene is typically synthesized through a base-catalyzed condensation reaction involving p-tert-butylphenol and formaldehyde . The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to ensure complete condensation. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: In industrial settings, the production of tetrapentyloxy-hydroxycalix4arene follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. Additionally, industrial production may involve further functionalization of the calixarene to enhance its properties for specific applications.

Chemical Reactions Analysis

Types of Reactions: Tetrapentyloxy-hydroxycalix4arene undergoes various chemical reactions, including:

    Oxidation: The phenolic units can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert quinones back to phenolic units using reducing agents like sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenolic rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinones.

    Reduction: Phenolic units.

    Substitution: Halogenated, nitrated, or sulfonated calixarenes.

Scientific Research Applications

Tetrapentyloxy-hydroxycalix4arene has a wide range of applications in scientific research:

    Chemistry: It is used as a host molecule in supramolecular chemistry for the formation of host-guest complexes. These complexes are valuable in studying molecular recognition and self-assembly processes.

    Biology: The compound is explored for its potential in drug delivery systems due to its ability to encapsulate various drug molecules.

    Medicine: Research is ongoing to investigate its anticancer properties, as functionalized calixarenes have shown promise in inhibiting the growth of cancer cells.

    Industry: Tetrapentyloxy-hydroxycalixarene is used in manufacturing processes to improve product quality and efficiency.

Mechanism of Action

Tetrapentyloxy-hydroxycalix4arene can be compared with other calixarenes such as:

  • Tetramethoxycalix4arene
  • Tetrahydroxycalix4arene
  • Azocalix4arene

Uniqueness: Tetrapentyloxy-hydroxycalix4arene stands out due to its specific functional groups that enhance its solubility and binding capabilities. The presence of pentyloxy groups increases its hydrophobicity, making it suitable for applications in non-polar environments .

Comparison with Similar Compounds

  • Tetramethoxycalix4arene: Similar structure but with methoxy groups instead of pentyloxy groups.
  • Tetrahydroxycalix4arene: Lacks the pentyloxy groups, resulting in different solubility and binding properties.
  • Azocalix 4arene: Contains azo groups, which impart different chemical reactivity and applications .

Tetrapentyloxy-hydroxycalix4arene is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties and ability to form stable complexes make it a valuable tool in research and development.

Properties

IUPAC Name

25,26,27,28-tetrapentoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5,11,17,23-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H64O8/c1-5-9-13-17-53-45-33-21-35-27-42(50)29-37(46(35)54-18-14-10-6-2)23-39-31-44(52)32-40(48(39)56-20-16-12-8-4)24-38-30-43(51)28-36(22-34(45)26-41(49)25-33)47(38)55-19-15-11-7-3/h25-32,49-52H,5-24H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDXVKLIIBRKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C2CC3=CC(=CC(=C3OCCCCC)CC4=C(C(=CC(=C4)O)CC5=C(C(=CC(=C5)O)CC1=CC(=C2)O)OCCCCC)OCCCCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H64O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

769.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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